molecular formula C21H14FN3O2 B7686238 2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7686238
M. Wt: 359.4 g/mol
InChI Key: FBJXQMNSIABTHV-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a fluorine atom, a benzamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions. The phenyl groups are then introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale palladium-catalyzed coupling reactions. The reaction conditions would be carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in dry ether or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) or other inflammatory mediators, thereby reducing inflammation. The oxadiazole ring can also interact with various receptors and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
  • 2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propionamide

Uniqueness

2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of the benzamide group, which can enhance its binding affinity to certain biological targets compared to its acetamide and propionamide analogs. Additionally, the fluorine atom can significantly influence the compound’s electronic properties, making it more suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2-fluoro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-18-9-5-4-8-17(18)20(26)23-16-12-10-15(11-13-16)21-24-19(25-27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJXQMNSIABTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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